Lipophilicity Control: Divergent XLogP3-AA Values Among Thiazole-Ethylamine Isomers
Methyl[2-(1,3-thiazol-2-yl)ethyl]amine exhibits a computed XLogP3-AA of 0.8, which is significantly more hydrophilic than the unsubstituted primary amine analog 2-(2-thiazolyl)ethylamine (XLogP3-AA ~1.34) and notably different from the ring-methylated isomer 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (XLogP3-AA ~1.65) [1] . This intermediate lipophilicity is largely attributed to the specific positioning of the N-methyl group, which modulates the hydrogen-bonding capacity of the secondary amine without adding the steric bulk or hydrophobicity of a ring substituent .
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 2-(2-thiazolyl)ethylamine (CAS 18453-07-1): XLogP3-AA ~1.34; 2-(4-methyl-1,3-thiazol-2-yl)ethanamine (CAS 61887-91-0): XLogP3-AA ~1.65 |
| Quantified Difference | 0.46-0.85 log unit reduction in lipophilicity compared to comparators. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2021.05.07). |
Why This Matters
A lower logP directly correlates with higher aqueous solubility and reduced non-specific binding, making this compound preferable for biological assays requiring balanced membrane permeability and solubility.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 10012009, Methyl[2-(1,3-thiazol-2-yl)ethyl]amine. Accessed May 7, 2026. View Source
